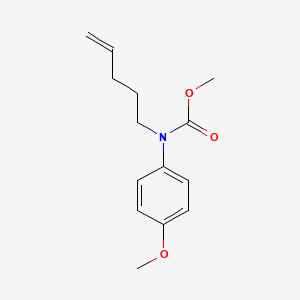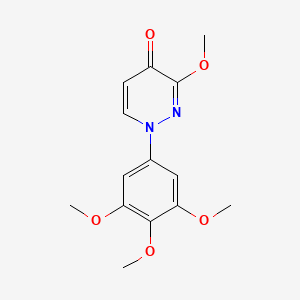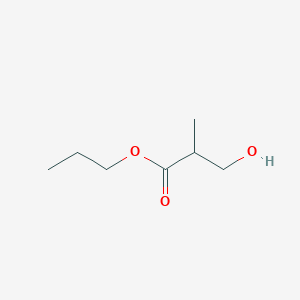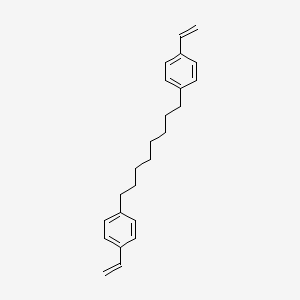
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium is a quaternary ammonium compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium typically involves the alkylation of 4-ethyl-3,5-dimethylpyridine with butyl halides under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the compound with altered alkyl groups.
Substitution: New quaternary ammonium compounds with different alkyl or aryl groups.
Scientific Research Applications
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form ionic liquids.
Industry: Utilized in the production of ionic liquids for use in electrochemical applications and as solvents in green chemistry.
Mechanism of Action
The mechanism of action of 1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-4-methylpyridinium bromide
- 1-Butyl-3,5-dimethylpyridinium
Uniqueness
1-Butyl-4-ethyl-3,5-dimethylpyridin-1-ium is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific ionic liquid characteristics, such as high thermal stability and low viscosity.
Properties
CAS No. |
142338-58-7 |
|---|---|
Molecular Formula |
C13H22N+ |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
1-butyl-4-ethyl-3,5-dimethylpyridin-1-ium |
InChI |
InChI=1S/C13H22N/c1-5-7-8-14-9-11(3)13(6-2)12(4)10-14/h9-10H,5-8H2,1-4H3/q+1 |
InChI Key |
GVHLHUNXNUKJPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC(=C(C(=C1)C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)


![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)

![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)



